![molecular formula C58H60Cl4N12S4 B12409869 (7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride is a complex phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the condensation of aniline derivatives with sulfur and subsequent cyclization. For the specific compound , the synthesis might involve:
Condensation Reaction: Aniline derivatives react with sulfur to form the phenothiazine core.
Substitution Reactions: Introduction of amino and methyl groups at specific positions on the phenothiazine ring.
Quaternization: Formation of the azanium and dimethylazanium groups through quaternization reactions.
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale batch reactions under controlled conditions. The process includes:
Raw Material Preparation: Purification of aniline derivatives and sulfur.
Reaction Control: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.
Purification: Use of crystallization, distillation, and chromatography techniques to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine derivatives undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation Products: Phenothiazine sulfoxides and sulfones.
Reduction Products: Amino-substituted phenothiazines.
Substitution Products: Halogenated, nitrated, and sulfonated phenothiazines.
Wissenschaftliche Forschungsanwendungen
Phenothiazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their interactions with biological macromolecules and cellular pathways.
Medicine: Investigated for their potential therapeutic effects, including antipsychotic, antiemetic, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenothiazine derivatives involves:
Molecular Targets: Interaction with dopamine receptors, serotonin receptors, and other neurotransmitter systems.
Pathways Involved: Modulation of neurotransmitter release, inhibition of receptor binding, and alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Phenothiazine derivatives can be compared with other heterocyclic compounds such as:
Thioxanthenes: Similar structure but with a sulfur atom replaced by an oxygen atom.
Dibenzothiazepines: Contain a seven-membered ring fused to the phenothiazine core.
Phenoxazines: Oxygen atom replacing the sulfur atom in the phenothiazine ring.
Similar Compounds
Chlorpromazine: A widely used antipsychotic drug.
Promethazine: An antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a similar structure.
Eigenschaften
Molekularformel |
C58H60Cl4N12S4 |
|---|---|
Molekulargewicht |
1195.3 g/mol |
IUPAC-Name |
(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride |
InChI |
InChI=1S/C16H17N3S.C15H15N3S.C14H13N3S.C13H11N3S.4ClH/c1-10-7-14-16(9-13(10)17-2)20-15-8-11(19(3)4)5-6-12(15)18-14;1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;1-8-5-12-14(7-10(8)15)18-13-6-9(16-2)3-4-11(13)17-12;1-7-4-11-13(6-9(7)15)17-12-5-8(14)2-3-10(12)16-11;;;;/h5-9H,1-4H3;4-8,16H,1-3H3;3-7H,15H2,1-2H3;2-6,15H,14H2,1H3;4*1H |
InChI-Schlüssel |
SUTONEDBRJCKRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1N)SC3=CC(=NC)C=CC3=[NH+]2.CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=C(C=C1NC)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=NC3=C(C=C(C=C3)N)SC2=CC1=[NH2+].[Cl-].[Cl-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


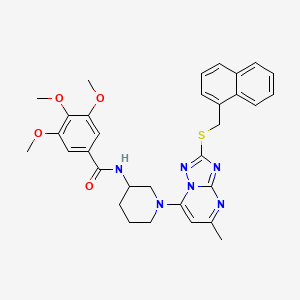



![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)
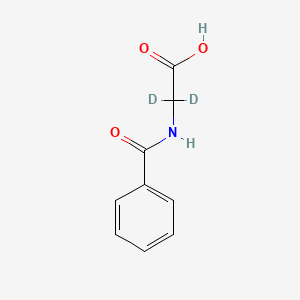
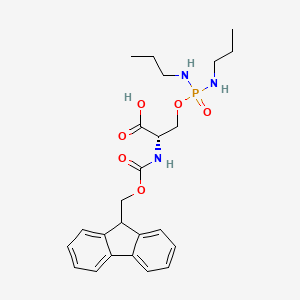
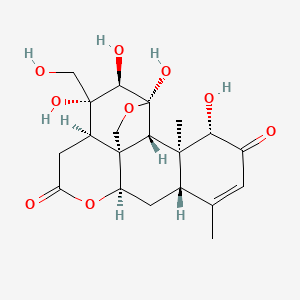
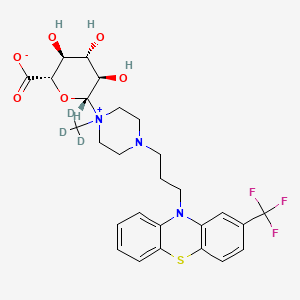
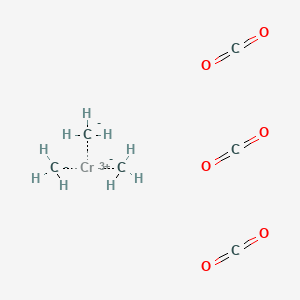
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)

